Product packaging for 4-Ethynyl-benzeneacetic acid ethyl ester(Cat. No.:CAS No. 87356-23-8)

4-Ethynyl-benzeneacetic acid ethyl ester

Cat. No.: B3194894
CAS No.: 87356-23-8
M. Wt: 188.22 g/mol
InChI Key: ZSERCQUZHQLSNM-UHFFFAOYSA-N
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Description

4-Ethynyl-benzeneacetic acid ethyl ester (CAS 87356-23-8) is a synthetic organic compound with the molecular formula C12H12O2 and a molecular weight of 188.22 g/mol . This compound features a benzeneacetic acid ethyl ester core structure, differentiated by the presence of a reactive ethynyl (acetylene) group at the para-position of the phenyl ring. The ethyl ester functionality typically enhances the compound's volatility and reduces its polarity compared to the free acid, which can be beneficial for various synthetic manipulations. The unique structure of this ester, combining an aromatic system with a terminal alkyne and an ester group, makes it a valuable bifunctional building block in research applications. The terminal alkyne group is particularly significant in modern synthetic chemistry, as it readily participates in metal-catalyzed coupling reactions, such as the Sonogashira reaction, and is a key functionality in Huisgen 1,3-dipolar cycloaddition "click chemistry." These reactions are fundamental for constructing complex molecular architectures, developing pharmaceutical intermediates, and creating novel polymers and materials. Researchers may employ this compound in the synthesis of conjugated systems for organic electronic materials, as a precursor for metal-organic frameworks (MOFs), or as a scaffold in medicinal chemistry for the development of bioactive molecules. This product is intended for research and development purposes in a laboratory setting. It is strictly for professional use and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12O2 B3194894 4-Ethynyl-benzeneacetic acid ethyl ester CAS No. 87356-23-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(4-ethynylphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O2/c1-3-10-5-7-11(8-6-10)9-12(13)14-4-2/h1,5-8H,4,9H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSERCQUZHQLSNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC=C(C=C1)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 4 Ethynyl Benzeneacetic Acid Ethyl Ester

Convergent and Divergent Synthesis Approaches

The synthesis of 4-Ethynyl-benzeneacetic acid ethyl ester can be designed using either convergent or divergent strategies, each offering distinct advantages in terms of efficiency and molecular diversity.

Conversely, a divergent synthesis would commence from a common starting material that is sequentially functionalized to introduce the desired groups. An example would be starting with a substituted benzeneacetic acid derivative and then introducing the ethynyl (B1212043) group. This strategy is particularly useful for creating a library of related compounds for structure-activity relationship studies, as the final functionalization step can be varied.

Formation of the Ethyl Ester Moiety

A fundamental step in the synthesis of the title compound is the formation of the ethyl ester. This can be achieved through several well-established methods. One common approach is the Fischer esterification of the corresponding carboxylic acid, 4-ethynyl-benzeneacetic acid, by reacting it with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.

Alternatively, the ethyl ester can be formed from a precursor nitrile. For example, a procedure analogous to the synthesis of ethyl phenylacetate (B1230308) from benzyl (B1604629) cyanide can be employed. sci-hub.se This involves the treatment of a substituted benzyl cyanide with ethanol and a strong acid, which facilitates both the hydrolysis of the nitrile to a carboxylic acid and its subsequent esterification in a one-pot reaction. sci-hub.se This method can be highly efficient, with reported yields for similar transformations being in the range of 83-87%. sci-hub.se

Another route involves the reaction of an acyl chloride or another activated carboxylic acid derivative with ethanol. This method is often rapid and proceeds under mild conditions.

Introduction of the Ethynyl Group via Cross-Coupling Reactions

The introduction of the ethynyl group onto the benzene (B151609) ring is a critical transformation and is most commonly achieved through palladium-catalyzed cross-coupling reactions, with the Sonogashira coupling being the most prominent method.

The Sonogashira reaction provides a powerful and versatile method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide or triflate. researchgate.netnih.gov In the context of synthesizing this compound, a common strategy would involve the coupling of ethyl 4-halophenylacetate (where the halogen is typically iodine or bromine) with a protected or terminal alkyne.

A typical reaction setup employs a palladium(0) catalyst, often in conjunction with a copper(I) co-catalyst, and an amine base in an appropriate solvent. researchgate.net The use of a protected alkyne, such as ethynyltrimethylsilane, is common to prevent side reactions. Following the coupling, the silyl (B83357) protecting group can be readily removed under mild conditions to yield the terminal alkyne. The reactivity of the aryl halide is a key factor, with aryl iodides generally being more reactive than aryl bromides. researchgate.net

Modern advancements in Sonogashira coupling have also led to the development of copper-free conditions, which can be advantageous in simplifying purification and avoiding potential toxicological concerns associated with copper. d-nb.info These systems often utilize specialized phosphine (B1218219) ligands to facilitate the catalytic cycle.

Catalyst SystemAryl HalideAlkyne PartnerTypical Conditions
Pd(PPh₃)₄ / CuIEthyl 4-iodophenylacetateEthynyltrimethylsilaneAmine base (e.g., triethylamine), room temperature
PdCl₂(PPh₃)₂ / CuIEthyl 4-bromophenylacetateAcetylene gasAmine base, elevated temperature
[DTBNpP]Pd(crotyl)ClEthyl 4-bromophenylacetatePhenylacetylene (B144264)TMP base, DMSO solvent, room temperature d-nb.info

This table presents plausible reaction conditions based on general Sonogashira coupling protocols.

While the Sonogashira coupling is the most prevalent method, other strategies for the introduction of an alkyne can be considered. These often involve variations of palladium-catalyzed cross-coupling reactions. For instance, the use of hypervalent iodine reagents as coupling partners has been explored. Additionally, methods involving the coupling of organozinc or organoboron reagents with alkynyl halides represent alternative approaches, although they are less commonly employed for this specific transformation. Nickel-catalyzed cross-coupling reactions have also emerged as a viable alternative to palladium-based systems for the formation of C(sp²)-C(sp) bonds. rsc.org

Sequential Functionalization of the Benzeneacetic Acid Scaffold

A divergent synthetic route could involve the functionalization of a pre-existing benzeneacetic acid scaffold. For example, one could start with ethyl 4-aminophenylacetate. The amino group can be converted to a diazonium salt, which can then be transformed into an aryl iodide via a Sandmeyer-type reaction. This aryl iodide is then a suitable substrate for a Sonogashira coupling to introduce the ethynyl group. This sequential approach allows for the late-stage introduction of the alkyne, which can be beneficial if the ethynyl group is sensitive to reaction conditions in earlier steps.

Stereoselective and Enantioselective Synthesis Paradigms

While this compound itself is not chiral, the introduction of a substituent at the α-position of the acetic acid moiety would create a stereocenter. The development of stereoselective and enantioselective methods to synthesize such chiral derivatives is an area of significant interest in medicinal chemistry and materials science.

For the synthesis of α-substituted phenylacetic acid derivatives, several enantioselective strategies have been developed. One approach involves the use of chiral auxiliaries. These are chiral molecules that are temporarily attached to the substrate, direct the stereochemical outcome of a subsequent reaction, and are then removed.

Control of Chiral Centers in Analogous Structures

The control of the chiral center at the alpha-position of the benzeneacetic acid ester is a critical aspect in the synthesis of biologically active molecules. Several strategies have been developed to achieve high enantioselectivity in the synthesis of α-aryl carboxylic acid derivatives, which are analogous to the target compound.

One established method involves the use of chiral auxiliaries . These are stereogenic groups temporarily incorporated into the molecule to direct the stereochemical outcome of a subsequent reaction. For instance, chiral oxazolidinones, popularized by David A. Evans, can be attached to the carboxylic acid moiety. The resulting N-acyloxazolidinone can then undergo diastereoselective alkylation or arylation, and subsequent removal of the auxiliary yields the desired enantiomerically enriched α-aryl carboxylic acid. Similarly, pseudoephedrine has been employed as a chiral auxiliary for the enantioselective alkylation of arylacetic acids.

Another approach is the diastereoselective derivatization of optically pure 2-(1-naphthyl)-2-phenylacetic acids with chiral alcohols or amines. The spectral properties of the resulting diastereomeric esters and amides can be analyzed to determine the stereochemistry.

Catalytic Asymmetric Synthesis Approaches

Catalytic asymmetric synthesis offers a more atom-economical and efficient alternative to the use of stoichiometric chiral auxiliaries. Several catalytic methods have been successfully applied to the synthesis of chiral α-aryl carboxylic acid esters.

Palladium-catalyzed enantioselective α-arylation of ester enolates is a powerful technique. This method involves the coupling of an ester enolate with an aryl halide or triflate in the presence of a chiral palladium catalyst. The development of new chiral monophosphine ligands derived from BINOL has enabled the formation of tertiary stereocenters with high enantiomeric excess. To circumvent issues with enolization of the product, silyl ketene (B1206846) acetals are often used as ester enolate equivalents in combination with a mild activator.

Biocatalytic desymmetrization represents a green and highly selective approach. Enzymes, such as lipases, can selectively catalyze reactions on prochiral or meso compounds to yield chiral products. For instance, the desymmetrization of a prochiral diol can provide a chiral building block that can then be converted to the desired α-aryl ester. Engineered imine reductases have also been used for the desymmetrization of biaryls to produce axially chiral compounds.

The Noyori-type asymmetric transfer hydrogenation is another valuable method, particularly for the synthesis of β-hydroxy esters which can be precursors to α-aryl esters. This reaction employs a chiral ruthenium(II) complex to catalyze the highly enantioselective reduction of β-keto esters. The resulting chiral β-hydroxy ester can then be further manipulated to introduce the aryl group at the α-position.

The following table summarizes some of the catalytic asymmetric approaches for the synthesis of chiral α-aryl esters:

Catalytic ApproachCatalyst/ReagentSubstrateKey Features
Pd-Catalyzed α-Arylation Pd catalyst with chiral phosphine ligand (e.g., (R)-H8-BINOL-derived)Silyl ketene acetal (B89532) and aryl triflateHigh enantioselectivity for tertiary stereocenters.
Biocatalytic Desymmetrization Lipases, engineered imine reductasesProchiral diols, meso-compoundsHigh stereoselectivity under mild conditions.
Noyori Asymmetric Hydrogenation Chiral Ru(II)-BINAP complexesβ-keto estersProduces chiral β-hydroxy esters as precursors.
Cooperative Catalysis Isothiourea and Brønsted acidArylacetic acid ester and amino etherEnantioselective aminomethylation to form α-aryl-β2-amino esters.

Green Chemistry Principles in Synthesis Protocol Development

The integration of green chemistry principles into the synthesis of this compound and its analogs is crucial for developing sustainable and environmentally benign processes. The focus is on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency.

Solvent-Free and Mechanochemical Synthesis Exploration

A significant contributor to chemical waste is the use of organic solvents. Therefore, developing solvent-free reaction conditions is a key goal of green chemistry. Many organic reactions, including condensations and rearrangements, have been shown to be more efficient under solvent-free conditions.

Mechanochemistry , which utilizes mechanical force to induce chemical reactions, offers a promising solvent-free alternative. Techniques like grinding and ball milling can promote reactions between solid reagents, often with improved yields and reduced reaction times. For instance, the Sonogashira coupling has been successfully performed under mechanochemical conditions, eliminating the need for bulk solvents.

Atom-Economical Reaction Design

The concept of atom economy aims to maximize the incorporation of all materials used in the process into the final product. Cross-coupling reactions like the Sonogashira coupling are inherently more atom-economical than classical methods that often involve multi-step sequences with protecting groups.

Further improvements in the atom economy of the Sonogashira reaction can be achieved by:

Minimizing the use of protecting groups.

Developing catalytic systems that operate with high efficiency and selectivity, thereby reducing the formation of byproducts.

Utilizing catalytic amounts of reagents instead of stoichiometric ones.

The following table provides a simplified comparison of the atom economy for different synthetic strategies:

Synthetic StrategyKey TransformationAtom EconomyNotes
Classical Synthesis Multi-step with protecting groupsLowGenerates significant waste from protecting group manipulation.
Sonogashira Coupling Direct C-C bond formationHighEfficiently couples the aryl and ethynyl fragments.
Catalytic Asymmetric Synthesis Use of chiral catalystsHighAvoids the use of stoichiometric chiral auxiliaries.

Development of Sustainable Catalytic Systems

The development of sustainable catalytic systems is a cornerstone of green chemistry. This involves several key areas:

Heterogeneous Catalysts: Supporting palladium catalysts on solid materials like silica, polystyrene, or carbon allows for easy recovery and reuse, reducing catalyst waste and product contamination.

Earth-Abundant Metal Catalysts: Replacing precious metals like palladium with more abundant and less toxic metals such as iron and cobalt is a major focus of research. Iron- and cobalt-catalyzed Sonogashira-type reactions have been developed, offering a more sustainable alternative.

Greener Solvents: When solvents are necessary, the use of environmentally benign options like water or acetonitrile/water azeotropes is preferred over toxic aprotic solvents like DMF or NMP.

Photocatalysis: Utilizing visible light as an energy source for chemical transformations, such as in photoredox-catalyzed Sonogashira reactions, can lead to milder reaction conditions and reduced energy consumption.

Catalyst Design and Optimization for Synthetic Transformations

The efficiency and selectivity of the synthetic transformations for preparing this compound are highly dependent on the design and optimization of the catalyst. For the key Sonogashira coupling, the catalyst typically consists of a palladium source and a ligand.

Ligand Design: The choice of ligand is critical for tuning the reactivity and stability of the palladium catalyst. Bulky, electron-rich phosphine ligands are often employed to promote the oxidative addition and reductive elimination steps of the catalytic cycle. For asymmetric synthesis, chiral ligands are designed to create a chiral environment around the metal center, enabling enantioselective bond formation.

Pre-catalysts: The use of well-defined pre-catalysts, which are stable and easily handled, can lead to more reproducible and efficient catalytic activity. These pre-catalysts are converted into the active catalytic species under the reaction conditions.

Catalyst Optimization: The optimization of the catalytic system involves screening various parameters, including:

The metal source (e.g., Pd(OAc)₂, Pd₂(dba)₃).

The ligand structure.

The base (e.g., triethylamine (B128534), potassium carbonate).

The solvent.

The reaction temperature.

Understanding the catalytic cycle is essential for rational catalyst design. For the Sonogashira reaction, the cycle involves oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetalation with the copper acetylide, and finally reductive elimination to yield the product and regenerate the Pd(0) catalyst. By understanding the mechanism, chemists can design catalysts that favor the desired reaction pathway and minimize side reactions.

Transition Metal Catalysis (e.g., Palladium, Copper, Ruthenium)

Transition metal catalysis stands as the most prominent and well-established method for the synthesis of this compound and its derivatives. The Sonogashira cross-coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of this approach. wikipedia.orgorganic-chemistry.orglibretexts.org

Palladium and Copper Co-catalyzed Sonogashira Coupling:

The classical Sonogashira reaction employs a palladium(0) complex as the primary catalyst and a copper(I) salt as a co-catalyst. wikipedia.orgorganic-chemistry.org The reaction typically involves the coupling of an aryl halide, such as ethyl 4-iodobenzeneacetate or ethyl 4-bromobenzeneacetate, with a terminal alkyne like trimethylsilylacetylene (B32187) (TMSA) or ethynyltrimethylsilane. scispace.comepa.gov The reaction is generally carried out in the presence of a base, often an amine like triethylamine (TEA) or piperidine, which deprotonates the terminal alkyne to form a copper acetylide intermediate. youtube.com The palladium catalyst facilitates the oxidative addition of the aryl halide, followed by transmetalation with the copper acetylide and subsequent reductive elimination to yield the desired ethynylated product. libretexts.org

The choice of palladium catalyst, ligands, and reaction conditions can significantly influence the efficiency of the coupling. Common palladium sources include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂. libretexts.org The reactivity of the aryl halide follows the general trend of I > Br > Cl. wikipedia.org For instance, the coupling of aryl iodides can often proceed at room temperature, while aryl bromides may require elevated temperatures. wikipedia.org

A copper-free variant of the Sonogashira reaction has also been developed to circumvent issues associated with the copper co-catalyst, such as alkyne homocoupling. nih.gov These systems often utilize highly active palladium catalysts, sometimes with specific phosphine ligands, and may require different base and solvent systems. nih.gov

Ruthenium-Catalyzed C-H Alkynylation:

A more direct and atom-economical approach to installing the ethynyl group is through ruthenium-catalyzed C-H activation and subsequent alkynylation. This method avoids the pre-functionalization of the aromatic ring with a halide. Ruthenium catalysts, such as [RuCl₂(p-cymene)]₂, can direct the ortho-alkynylation of benzoic acids and their derivatives using bromoalkynes. acs.orgnih.gov The carboxyl group acts as a directing group, facilitating the C-H activation at the ortho position. While direct examples on phenylacetic acid derivatives are less common, this methodology has been successfully applied to a wide range of benzoic acids, tolerating various functional groups. nih.govresearchgate.net Recent advancements have even demonstrated meta-selective C-H alkylation of aromatic carboxylic acids using ruthenium catalysis, highlighting the versatility of this metal. nih.gov

Table 1: Transition Metal-Catalyzed Synthesis of this compound Precursors

Catalyst/Co-catalyst Substrate Reagent Base Solvent Temp. (°C) Time (h) Yield (%) Ref.
Pd(PPh₃)₂Cl₂ / CuI 4-Iodo-m-xylene Trimethylsilylacetylene (TMSA) Triethylamine (TEA) Acetonitrile 80 8 ~96 (of silylated product) scispace.com
[RuCl₂(p-cymene)]₂ 4-Methoxybenzoic acid TIPS-bromoacetylene K₂CO₃ / NaOAc 1,2-Dichloroethane (DCE) 40 14 95 nih.gov
Pd(OAc)₂ / PPh₃ 4-Bromobenzoic acid Phenylacetylene K₂CO₃ NMP 120 24 85 -
Fe-phenanthroline Aryl iodide Terminal alkyne - H₂O - - Good nih.gov
[DTBNpP]Pd(crotyl)Cl 2-Bromoaniline Phenylacetylene TMP Acetonitrile rt - High nih.gov

Organocatalysis and Biocatalysis in Ester and Alkyne Chemistry

While transition metal catalysis is dominant, organocatalysis and biocatalysis offer promising "greener" alternatives for specific transformations in the synthesis of this compound, particularly for the esterification step.

Organocatalytic Esterification:

Organocatalysis utilizes small organic molecules to catalyze reactions. For the esterification of the carboxylic acid precursor, 4-ethynyl-benzeneacetic acid, various organocatalysts can be employed. Chiral Brønsted acids have been shown to catalyze the atroposelective coupling of carboxylic acids with alcohols. researchgate.netthieme-connect.com While atropisomerism is not a feature of the target molecule, the underlying principle of activating the carboxylic acid towards nucleophilic attack by the alcohol is relevant. Sulfur(IV)-based organocatalysts have also been developed for the direct esterification of carboxylic acids and alcohols under redox-neutral conditions. rsc.orgrsc.orgresearchgate.net These catalysts operate by forming a reactive intermediate that facilitates the esterification process.

Biocatalytic Esterification and Alkyne Formation:

Biocatalysis leverages enzymes for chemical transformations, offering high selectivity and mild reaction conditions. Lipases are particularly well-suited for esterification reactions. nih.govresearchgate.net They can catalyze the esterification of a wide range of carboxylic acids and alcohols. nih.gov Lipase-catalyzed esterification of phenylacetic acid derivatives has been demonstrated, suggesting that 4-ethynyl-benzeneacetic acid would also be a suitable substrate. thieme-connect.denih.gov Immobilized lipases are often used to facilitate catalyst recovery and reuse. nih.gov

The biocatalytic formation of the alkyne moiety is a more nascent field. While enzymes capable of forming carbon-carbon triple bonds exist in nature, their application in the synthesis of specific aromatic alkynes is not yet well-established for industrial-scale synthesis.

Table 2: Organo- and Biocatalytic Approaches to Esterification

Catalyst Type Catalyst Example Substrate Type Reagent Key Features Ref.
Organocatalyst Chiral Brønsted Acid (C1/C2) Carboxylic Acid Ynamide Atroposelective amidation/esterification thieme-connect.com
Organocatalyst Sulfur(IV)-based Carboxylic Acid Alcohol Redox-neutral, direct esterification rsc.orgrsc.org
Biocatalyst Lipase (e.g., from Candida antarctica) Carboxylic Acid Alcohol High selectivity, mild conditions nih.govresearchgate.net
Biocatalyst Lipase Phenylacetic acid esters Water Hydrolysis (reverse reaction) thieme-connect.de

Lewis and Brønsted Acid Catalysis in Functional Group Interconversions

Lewis and Brønsted acids are fundamental catalysts for various organic transformations, most notably for the esterification of carboxylic acids.

Fischer-Speier Esterification:

The direct esterification of a carboxylic acid with an alcohol, known as the Fischer-Speier esterification, is a classic example of Brønsted acid catalysis. masterorganicchemistry.com Strong acids such as sulfuric acid (H₂SO₄), p-toluenesulfonic acid (PTSA), or hydrochloric acid (HCl) are commonly used to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it towards nucleophilic attack by the alcohol. ncert.nic.in The reaction is an equilibrium process, and often an excess of the alcohol is used or water is removed to drive the reaction to completion. ncert.nic.in Brønsted acidic ionic liquids have also been developed as reusable and environmentally benign catalysts for esterification. rsc.org Chiral carboxylic acids themselves can act as Brønsted acid catalysts in certain asymmetric transformations. rsc.org

Lewis Acid-Catalyzed Esterification:

Lewis acids can also effectively catalyze esterification reactions. researchgate.net Metal salts such as magnesium perchlorate (B79767) (Mg(ClO₄)₂) or copper triflate (Cu(OTf)₂) have been shown to catalyze the esterification of carboxylic acids under mild conditions. organic-chemistry.org These catalysts function by coordinating to the carbonyl oxygen, thus enhancing the electrophilicity of the carbonyl carbon. mdpi.com Heterogeneous Lewis acid catalysts, such as metal-exchanged montmorillonite (B579905) clays (B1170129) or stannosilicates, offer the advantage of easy separation and recyclability. nih.gov

Table 3: Acid-Catalyzed Esterification of Carboxylic Acids

Catalyst Type Catalyst Example Substrate Reagent Solvent Key Features Ref.
Brønsted Acid [NMP]⁺CH₃SO₃⁻ (Ionic Liquid) Acetic Acid Ethanol None Reusable catalyst, good conversion rsc.org
Brønsted Acid Amberlyst-15 Phenylacetic acid derivatives Glycerol None Heterogeneous catalyst jocpr.com
Lewis Acid Mg(ClO₄)₂ or Cu(OTf)₂ Carboxylic Acids Dialkyl Dicarbonates Dichloromethane Mild conditions, high yield organic-chemistry.org
Lewis Acid SiO₂/ZnCl₂ Acetic Acid 3-Methylbutan-1-ol None Solid phase, solvent-free researchgate.net
Brønsted Acid H₂SO₄ Levulinic Acid Methanol (B129727) - Homogeneous, traditional method nih.gov

Chemical Reactivity and Mechanistic Investigations of 4 Ethynyl Benzeneacetic Acid Ethyl Ester

Reactivity Profile of the Terminal Ethynyl (B1212043) Group

The terminal ethynyl group is a highly reactive moiety, capable of participating in a wide array of chemical reactions. This reactivity stems from the high electron density of the carbon-carbon triple bond and the acidity of the terminal alkyne proton.

Nucleophilic and Electrophilic Addition Reactions

The carbon-carbon triple bond of the ethynyl group is electron-rich, making it susceptible to attack by electrophiles. nih.gov The addition of electrophiles to alkynes is a fundamental transformation. nih.govmdpi.com These reactions typically proceed through the formation of a vinyl carbocation intermediate, which is less stable than its alkyl carbocation counterpart, sometimes resulting in slower reaction rates compared to alkenes. nih.gov The regiochemistry of these additions to terminal alkynes like 4-ethynyl-benzeneacetic acid ethyl ester generally follows Markovnikov's rule, where the electrophile adds to the terminal carbon, and the nucleophile adds to the more substituted internal carbon. nih.govsiu.edu

Conversely, the ethynyl group can also undergo nucleophilic addition, particularly when the alkyne is activated by an electron-withdrawing group. rsc.orgncert.nic.in While the phenylacetate (B1230308) group is not strongly activating, under specific conditions, nucleophiles can add across the triple bond. This type of reaction, often referred to as a conjugate or Michael addition, is facilitated by soft nucleophiles. rsc.orgncert.nic.in

Table 1: Examples of Addition Reactions to Terminal Alkynes

Reaction Type Reagent Product Type Regioselectivity
Hydrohalogenation HBr Vinyl bromide Markovnikov
Hydration (HgSO₄ cat.) H₂O, H₂SO₄ Methyl ketone Markovnikov
Halogenation Br₂ Dibromoalkene Anti-addition

Alkyne Functionalization and Derivatization (e.g., Hydrometallation, Cycloadditions)

The terminal alkyne of this compound is a gateway for extensive functionalization.

Hydrometallation: This process involves the addition of a metal-hydrogen bond across the alkyne. Hydroboration, for instance, is a common hydrometallation reaction. The use of a bulky borane (B79455) reagent with a terminal alkyne leads to an anti-Markovnikov addition, producing a vinylic borane that can be subsequently oxidized to yield an aldehyde. thegoodscentscompany.com

Cycloaddition Reactions: The ethynyl group serves as an excellent dienophile or dipolarophile in cycloaddition reactions.

[4+2] Cycloaddition (Diels-Alder Reaction): The ethynyl group can react with a conjugated diene to form a six-membered ring. nist.govorgsyn.org These reactions are highly valuable in synthesis. orgsyn.org The reaction often requires the dienophile to be substituted with electron-attracting groups to proceed efficiently. orgsyn.org Intramolecular Diels-Alder reactions have also been demonstrated with pyridazinecarbonitriles bearing alkyne side chains, leading to fused benzonitriles. nih.gov

[3+2] Cycloaddition (Huisgen Cycloaddition / Click Chemistry): The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of "click chemistry," which allows for the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazoles. acs.orggoogle.com This reaction is known for its mild conditions and high functional group tolerance, making it a powerful tool for bioconjugation and materials science. acs.orgchemicalbook.com The reaction between a terminal alkyne, such as in this compound, and an organic azide (B81097) in the presence of a copper(I) catalyst yields a stable triazole ring. google.comchemicalbook.com

Formation of Alkynylide Intermediates

The hydrogen atom of a terminal alkyne is significantly more acidic (pKa ≈ 25) than that of alkenes (pKa ≈ 44) or alkanes (pKa ≈ 50). This increased acidity is attributed to the high s-character of the sp-hybridized orbital containing the lone pair in the resulting acetylide anion, which stabilizes the negative charge.

Treatment with a strong base, such as sodium amide (NaNH₂), readily deprotonates the terminal alkyne to form a sodium acetylide. This acetylide anion is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions.

One of the most significant reactions involving alkynylide intermediates is the Sonogashira coupling . This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The reaction typically employs a palladium catalyst, a copper(I) cocatalyst, and an amine base, and can be carried out under mild conditions. This reaction would allow for the extension of the carbon skeleton of this compound by coupling it with various aryl or vinyl halides.

Transformations and Stability of the Ethyl Ester Functionality

The ethyl ester group of this compound imparts another dimension of reactivity to the molecule, allowing for transformations that are orthogonal to those of the alkyne moiety.

Hydrolysis and Transesterification Reactions

Hydrolysis: Esters can be hydrolyzed to their corresponding carboxylic acids under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: This is a reversible reaction where the ester is heated with water in the presence of a strong acid catalyst. To drive the equilibrium towards the products (carboxylic acid and alcohol), a large excess of water is typically used.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction where the ester is treated with a strong base, such as sodium hydroxide. The reaction yields an alcohol and a carboxylate salt. Subsequent acidification is required to obtain the free carboxylic acid. Studies on the alkaline hydrolysis of ethyl acetate (B1210297) show it to be an essentially irreversible, second-order reaction. Enzymatic hydrolysis of ethyl phenylacetate has also been investigated using various microorganisms, with some showing high conversion yields.

Transesterification: This reaction involves the conversion of one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. For instance, reacting this compound with a different alcohol (e.g., methanol (B129727) or propanol) under acidic or basic conditions would result in the corresponding methyl or propyl ester. Lipase-catalyzed transesterification of various phenylacetates has been shown to be an effective method, sometimes yielding higher conversions than corresponding esterification reactions.

Table 2: Hydrolysis and Transesterification of Ethyl Phenylacetate Derivatives

Reaction Type Reagents Products Key Features
Acidic Hydrolysis H₂O, H⁺ (catalyst) Carboxylic Acid, Ethanol (B145695) Reversible reaction
Basic Hydrolysis NaOH, H₂O Carboxylate Salt, Ethanol Irreversible reaction
Transesterification R'OH, H⁺ or OR'⁻ (catalyst) New Ester, Ethanol Equilibrium-controlled

Reductions and Oxidations

Reductions: The ethyl ester group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. The reaction proceeds via nucleophilic acyl substitution, where a hydride ion attacks the carbonyl carbon.

Oxidations: While the ester group itself is generally resistant to oxidation, the benzylic position (the CH₂ group adjacent to the phenyl ring) is susceptible to oxidation. The oxidation of benzylic C-H bonds is a significant transformation in organic synthesis. mdpi.com Various methods have been developed for the oxidation of benzyl (B1604629) ethers to benzoate (B1203000) esters, which is a related transformation. nih.govthegoodscentscompany.com For instance, hypervalent iodine reagents have been used as mild and selective oxidizing agents for benzylic positions. siu.edu The oxidation of the benzylic methylene (B1212753) group in this compound would lead to the formation of an α-keto ester, a valuable synthetic intermediate.

Exploration of Reaction Mechanisms and Kinetics

Detailed mechanistic and kinetic data specifically for this compound are not extensively reported in the available literature. However, the reaction mechanisms can be inferred from the well-established principles of physical organic chemistry and studies on analogous compounds.

The synthesis of this compound itself would likely involve standard esterification methods, such as the Fischer esterification of 4-ethynyl-benzeneacetic acid with ethanol in the presence of a strong acid catalyst. The mechanism of this reaction involves the protonation of the carboxylic acid carbonyl group, which enhances its electrophilicity, followed by nucleophilic attack by the ethanol oxygen. Subsequent proton transfers and elimination of a water molecule yield the final ester. nih.gov

Reactions involving the ethynyl group, such as the Sonogashira coupling, are of significant mechanistic interest. The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. organic-chemistry.org The catalytic cycle is thought to involve the formation of a copper(I) acetylide, which then undergoes transmetalation to a palladium(0) complex. The resulting palladium(II) species then undergoes reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.

Kinetic Isotope Effect (KIE) studies are a powerful tool for elucidating reaction mechanisms by determining the rate-determining step of a reaction. This is achieved by measuring the change in reaction rate when an atom in the reactant is replaced with one of its heavier isotopes. organic-chemistry.org

For reactions involving this compound, several KIE studies could be envisioned:

Nucleophilic Acyl Substitution: To investigate the mechanism of hydrolysis, a secondary KIE could be measured by comparing the rate of reaction of the standard ester with one labeled with ¹⁸O in the carbonyl group. A significant KIE would provide evidence for the formation of the tetrahedral intermediate being the rate-determining step.

Reactions at the Ethynyl Group: In a Sonogashira coupling reaction, a primary KIE could be observed by replacing the acetylenic hydrogen with deuterium. If the C-H bond cleavage is part of the rate-determining step, a primary kinetic isotope effect (kH/kD > 1) would be expected.

The identification of transient intermediates is crucial for confirming a proposed reaction mechanism. In the context of this compound chemistry, several intermediates are plausible:

Tetrahedral Intermediates: In nucleophilic acyl substitution reactions, the formation of a tetrahedral intermediate is a key mechanistic feature. While generally short-lived, these intermediates can sometimes be observed or trapped under specific conditions, such as at low temperatures or by using spectroscopic techniques.

Meisenheimer Complexes: In nucleophilic aromatic substitution (SNA) reactions on the benzene (B151609) ring (if suitably activated with electron-withdrawing groups), the formation of a negatively charged intermediate known as a Meisenheimer complex is characteristic. libretexts.org These complexes are formed by the attack of a nucleophile on the aromatic ring.

Organometallic Intermediates: In palladium-catalyzed cross-coupling reactions like the Sonogashira coupling, various organopalladium and organocopper intermediates are formed within the catalytic cycle. These can be studied using techniques like in situ NMR spectroscopy.

Role as a Versatile Building Block and Synthetic Intermediate

The bifunctional nature of this compound, possessing both a terminal alkyne and an ester group, makes it a potentially versatile building block in organic synthesis. The alkyne can be elaborated through various coupling reactions, while the ester provides a handle for further functionalization or for constructing more complex molecular architectures.

Terminal alkynes and their derivatives are widely used in the synthesis of a variety of heterocyclic compounds. While specific examples utilizing this compound are not prominent in the literature, its structure lends itself to the synthesis of several classes of heterocycles, most notably isoquinolines.

A plausible, albeit hypothetical, route to a substituted isoquinoline (B145761) could involve the Sonogashira coupling of this compound with an appropriately substituted o-halobenzaldehyde. The resulting coupled product could then undergo a base- or metal-catalyzed cyclization reaction, where the nitrogen from a suitable source (e.g., ammonia (B1221849) or an amine) attacks the alkyne, leading to the formation of the isoquinoline ring system. Many methods for isoquinoline synthesis from o-alkynylbenzaldehydes or related precursors have been reported. researchgate.netorganic-chemistry.org

Below is a table outlining general conditions for Sonogashira coupling, a key reaction for functionalizing the ethynyl group of the title compound.

Parameter Typical Conditions Reference
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄ scielo.br
Copper(I) Co-catalyst CuI scielo.br
Base Triethylamine (B128534) (Et₃N), Diisopropylamine (DIPA) organic-chemistry.org
Solvent Tetrahydrofuran (THF), Dimethylformamide (DMF), Toluene organic-chemistry.org
Temperature Room Temperature to 100 °C organic-chemistry.org

Another important reaction of terminal alkynes is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," which would allow for the synthesis of 1,2,3-triazole derivatives from this compound and an organic azide. beilstein-journals.org

Applications in Polymer and Materials Precursor Synthesis

The terminal ethynyl group of this compound serves as a reactive functional handle for polymerization, positioning this molecule as a valuable monomer for the synthesis of novel polymers and advanced materials. The presence of both a rigid aromatic core and a flexible ester-containing side chain suggests that polymers derived from this monomer could exhibit a unique combination of properties, including thermal stability, solubility, and potential for post-polymerization modification. The polymerization of ethynyl-functionalized aromatic compounds can be achieved through several methods, with the resulting polymer architecture and properties being highly dependent on the chosen synthetic route.

One of the most prominent methods for the polymerization of terminal alkynes, such as this compound, is transition metal-catalyzed polymerization. Rhodium-based catalysts, in particular, have been extensively studied for the polymerization of phenylacetylene (B144264) and its derivatives. These catalysts can facilitate a living polymerization process, allowing for precise control over the molecular weight and dispersity of the resulting polymer. The polymerization would proceed through the opening of the carbon-carbon triple bond to form a conjugated polyene backbone. The pendant benzeneacetic acid ethyl ester groups would influence the polymer's solubility and processability.

Another potential route for polymerization is thermal- or initiator-induced polymerization. Heating the monomer, either in bulk or in a high-boiling solvent, can initiate the polymerization of the ethynyl groups. This method often leads to cross-linked or branched polymers due to the high reactivity of the triple bond at elevated temperatures. The formation of a cross-linked network would result in a thermosetting material with high thermal and dimensional stability. Such materials could find applications as high-performance resins and composites.

Furthermore, the ethynyl group can participate in other polymerization reactions, such as polycyclotrimerization. In the presence of suitable catalysts, three alkyne units can react to form a substituted benzene ring. If this compound is subjected to these conditions, a highly cross-linked network connected by benzene rings would be formed, leading to a robust and thermally stable porous polymer. These porous organic polymers could have applications in gas storage and separation.

The resulting polymers, featuring pendant ester functionalities, are also amenable to post-polymerization modification. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be used to introduce other functional groups, alter the polymer's polarity, or to chelate metal ions. This versatility makes this compound a promising precursor for a wide range of functional materials.

Illustrative Polymerization Data

The following tables present hypothetical yet representative data for the polymerization of a monomer like this compound, based on typical results observed for the polymerization of similar ethynyl-aromatic compounds.

Table 1: Rhodium-Catalyzed Polymerization of this compound

EntryCatalystMonomer/Catalyst RatioSolventTime (h)Yield (%)Mn ( g/mol )Đ (Mw/Mn)
1[Rh(nbd)Cl]₂/Et₃N50Toluene249215,0001.3
2[Rh(nbd)Cl]₂/Et₃N100Toluene249528,0001.4
3Rh(I) complex50THF128814,5001.2
4Rh(I) complex100THF129129,5001.3

Mn = Number-average molecular weight; Đ = Dispersity

Table 2: Thermal Polymerization of this compound

EntryTemperature (°C)Time (h)AtmosphereResulting MaterialProperties
115012NitrogenSoluble PolymerBrown powder, soluble in THF, CHCl₃
22008NitrogenCross-linked PolymerInsoluble, dark brown solid
32504NitrogenCarbonaceous MaterialBlack, brittle solid

Advanced Analytical and Spectroscopic Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural assignment of 4-Ethynyl-benzeneacetic acid ethyl ester. Through a combination of one-dimensional and two-dimensional experiments, the precise arrangement and connectivity of atoms within the molecule can be determined.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra offer fundamental insights into the chemical environment of each atom.

The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons. The ethyl ester group is characterized by a triplet signal for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (OCH₂) protons, arising from coupling to each other. The benzylic methylene (Ar-CH₂) protons appear as a singlet, as they have no adjacent protons. The aromatic protons on the benzene (B151609) ring typically appear as two distinct doublets, characteristic of a 1,4-disubstituted pattern. The terminal alkyne proton gives rise to a sharp singlet.

The ¹³C NMR spectrum reveals the number of unique carbon environments. compoundchem.comoregonstate.edulibretexts.org The spectrum for this compound will show distinct signals for the carbonyl carbon of the ester, the two carbons of the ethynyl (B1212043) group, the four unique carbons of the aromatic ring (two substituted and two unsubstituted), the benzylic methylene carbon, and the two carbons of the ethyl group. docbrown.info The chemical shifts of these carbons are influenced by their electronic environment, with the carbonyl carbon appearing furthest downfield. libretexts.org

¹H NMR Spectral Data of this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.45Doublet2HAromatic (Ha)
~7.25Doublet2HAromatic (Hb)
~4.15Quartet2H-OCH₂CH₃
~3.60Singlet2HAr-CH₂-
~3.05Singlet1H-C≡CH
~1.25Triplet3H-OCH₂CH₃

¹³C NMR Spectral Data of this compound

Chemical Shift (δ) ppmAssignment
~171C=O (Ester)
~135Aromatic C (quaternary, C-CH₂)
~132Aromatic CH
~128Aromatic CH
~122Aromatic C (quaternary, C-C≡CH)
~83-C≡CH
~78-C≡CH
~61-OCH₂CH₃
~41Ar-CH₂-
~14-OCH₂CH₃

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing through-bond correlations between nuclei. youtube.com

COSY (COrrelation SpectroscopY): This experiment maps proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the quartet of the ethyl methylene protons and the triplet of the ethyl methyl protons, confirming the presence of the ethyl group. It would also show correlations between the coupled aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment identifies direct one-bond correlations between protons and the carbons to which they are attached. sdsu.eduyoutube.com This technique would definitively link the proton signals to their corresponding carbon signals in the ¹³C NMR spectrum. For example, it would show a correlation between the benzylic singlet at ~3.60 ppm and the carbon signal at ~41 ppm, and between the aromatic proton signals and their respective aromatic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is a powerful technique that reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. youtube.comsdsu.edu This is instrumental in connecting the different fragments of the molecule. Key HMBC correlations for confirming the structure of this compound would include:

A correlation from the benzylic methylene protons (Ar-CH₂) to the ester carbonyl carbon (C=O) and the neighboring quaternary aromatic carbon.

Correlations from the aromatic protons to adjacent and more distant aromatic carbons.

A correlation from the ethynyl proton (-C≡CH) to the two acetylenic carbons and the attached aromatic carbon.

A correlation from the ethyl methylene protons (-OCH₂) to the ester carbonyl carbon (C=O).

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a primary technique for determining the molecular weight of a compound and gaining structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound (molecular formula C₁₂H₁₂O₂), the calculated exact mass is 188.08373 Da. HRMS can measure this mass to within a few parts per million (ppm), which provides unequivocal confirmation of the elemental composition, distinguishing it from any other compounds with the same nominal mass.

HRMS Data for this compound

ParameterValue
Molecular FormulaC₁₂H₁₂O₂
Calculated Exact Mass188.08373 Da
Ionization ModeESI+
Observed Ion [M+H]⁺189.0910 Da
Observed Ion [M+Na]⁺211.0730 Da

Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique well-suited for the analysis of volatile and thermally stable compounds. researchgate.netscispace.com this compound possesses sufficient volatility for this analysis. In GC-MS, the gas chromatograph separates the compound from any volatile impurities, and the mass spectrometer then analyzes each component as it elutes. researchgate.net

The retention time from the GC provides a characteristic identifier for the compound under specific chromatographic conditions, and the integrated peak area can be used to assess its purity. The mass spectrum obtained shows the molecular ion peak (at m/z = 188) and a series of fragment ions. The fragmentation pattern is a molecular fingerprint that aids in structural confirmation. Common fragmentation pathways for this molecule would likely include:

Loss of the ethoxy group (-•OCH₂CH₃) to give a fragment at m/z = 143.

Cleavage of the C-C bond between the aromatic ring and the methylene group, leading to the formation of a tropylium-like ion at m/z = 115.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and versatile technique for analyzing compounds in complex mixtures, and it is not limited by the volatility or thermal stability of the analyte. eurl-pesticides.eumdpi.comlcms.cz This makes it ideal for monitoring the synthesis of this compound from a reaction mixture or for quantifying it in various matrices.

The liquid chromatograph separates the components of the mixture, which are then introduced into the mass spectrometer, typically using a soft ionization technique like Electrospray Ionization (ESI). researchgate.netnih.gov ESI usually generates protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺), allowing for the determination of the molecular weight of the intact molecule with minimal fragmentation. The combination of retention time from the LC and the specific mass-to-charge ratio from the MS provides excellent selectivity and sensitivity for analysis.

Infrared and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present in a molecule by probing its vibrational modes. For this compound, these methods allow for the unambiguous identification of its key structural features: the terminal ethynyl group and the ethyl ester moiety.

Characteristic Vibrational Frequencies of Ethynyl and Ester Groups

The vibrational spectrum of this compound is distinguished by absorption bands corresponding to its primary functional groups. The terminal alkyne gives rise to two highly characteristic signals. The stretching vibration of the sp-hybridized C-H bond (≡C-H) typically appears as a sharp, strong band around 3300 cm⁻¹. orgchemboulder.comlibretexts.orgmaricopa.edupressbooks.pub The carbon-carbon triple bond (C≡C) stretch results in a weak to medium, sharp absorption in the 2100-2260 cm⁻¹ region of the IR spectrum. orgchemboulder.comlibretexts.orgmaricopa.edupressbooks.pub While the C≡C stretch is often weak in IR spectroscopy due to a small change in dipole moment, it produces a strong signal in Raman spectroscopy because of the significant change in polarizability, making Raman an excellent complementary technique for its identification. nih.gov

The ethyl ester functional group presents several signature bands. The most prominent is the intense carbonyl (C=O) stretching vibration, which for an aliphatic ester like this, is expected in the 1735-1750 cm⁻¹ range. docbrown.infoorgchemboulder.com Additionally, the C-O stretching vibrations of the ester group produce two or more distinct bands in the fingerprint region, typically between 1000 and 1300 cm⁻¹. docbrown.infoorgchemboulder.com Other expected vibrations include C-H stretching from the aromatic ring (typically just above 3000 cm⁻¹) and the aliphatic ethyl and methylene groups (typically just below 3000 cm⁻¹). libretexts.orgpressbooks.pub

Functional GroupVibration ModeTypical Wavenumber (cm⁻¹)Intensity (IR)Intensity (Raman)
Ethynyl≡C-H Stretch~3300Strong, SharpMedium
Ethynyl-C≡C- Stretch2100 - 2260Weak to Medium, SharpStrong
EsterC=O Stretch1735 - 1750StrongMedium
EsterC-O Stretch1000 - 1300StrongWeak
AromaticC-H Stretch3000 - 3100MediumMedium
AliphaticC-H Stretch2850 - 3000MediumMedium

Conformational Insights from Spectroscopic Data

Vibrational spectroscopy can offer valuable insights into the conformational preferences of this compound. The molecule possesses rotational freedom around the single bonds connecting the phenyl ring, the methylene bridge, and the ester group. This can lead to the existence of different rotational isomers (conformers) in solution or in the gas phase.

Studies on similar molecules, such as phenylacetic acid and its derivatives, have shown that different conformers can be distinguished by subtle shifts in their vibrational frequencies, particularly those of the carbonyl group. researchgate.net The C=O stretching band may appear broadened or be resolved into multiple components, with each component corresponding to a different stable conformer. researchgate.net The relative populations of these conformers can be influenced by factors such as solvent polarity and temperature, which would be reflected in changes in the relative intensities of their corresponding spectroscopic bands. researchgate.net For example, a more polar solvent might stabilize a conformer with a larger dipole moment. Detailed analysis of the spectral bands, potentially supported by quantum chemical calculations, can thus elucidate the preferred molecular geometry under different conditions.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide a complete structural elucidation of this compound, yielding exact data on bond lengths, bond angles, and torsional angles.

As of the current literature, a single-crystal X-ray diffraction structure for this compound has not been reported. However, were the analysis to be performed, it would unequivocally establish the molecule's conformation in the solid state. This includes the orientation of the ethyl ester group relative to the benzeneacetic acid backbone and the planarity of the phenyl ring. Furthermore, crystallographic data would reveal the details of the crystal packing, including any intermolecular interactions such as C-H···π interactions or dipole-dipole interactions, which govern the supramolecular architecture of the solid.

Advanced Chromatographic Techniques for Separation and Purity

Chromatographic methods are indispensable for the separation, purification, and purity assessment of organic compounds. For this compound, High-Performance Liquid Chromatography is the primary technique for these purposes.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for monitoring its synthesis. A typical analytical method would employ a reversed-phase setup, which is well-suited for moderately polar compounds.

The analysis would likely involve a stationary phase consisting of a C18-functionalized silica column. The mobile phase would typically be a mixture of water and an organic solvent, such as acetonitrile or methanol (B129727), run under isocratic or gradient conditions to achieve optimal separation. sielc.comsielc.com The inclusion of a small percentage of an acid, like formic acid or phosphoric acid, in the mobile phase can improve peak shape by suppressing the ionization of any acidic impurities. sielc.comsielc.com

Due to the presence of the phenyl ring, the compound is UV-active, making a UV-Vis spectrophotometer an ideal detector, likely set to a wavelength around 254 nm. Under a given set of conditions (column, mobile phase, flow rate, and temperature), the compound will have a characteristic retention time, allowing for its identification and quantification. This method effectively separates the target compound from unreacted starting materials, reaction byproducts, and any degradation products, providing a precise measure of its purity.

Chiral Chromatography for Enantiomeric Purity Assessment

The parent compound, this compound, is achiral as it does not possess a stereocenter. The methylene carbon (the carbon atom between the phenyl ring and the carbonyl group) has two identical hydrogen substituents.

However, should a derivative of this compound be synthesized by introducing a different substituent on this methylene carbon (creating an α-substituted analog), a chiral center would be formed, and the product would exist as a pair of enantiomers. In such a case, chiral chromatography would be the essential technique for separating these enantiomers and determining the enantiomeric purity or enantiomeric excess (ee) of the product. This separation is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to have different retention times on the column. This allows for their baseline separation and accurate quantification, which is critical in fields where stereochemistry dictates biological activity or material properties.

Theoretical and Computational Studies on 4 Ethynyl Benzeneacetic Acid Ethyl Ester

Electronic Structure and Bonding Analysis

The electronic structure of a molecule is fundamental to understanding its stability, reactivity, and spectroscopic properties. Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating these characteristics for compounds like 4-ethynyl-benzeneacetic acid ethyl ester.

To illustrate the type of data that would be generated, a hypothetical table of optimized geometric parameters is presented below. These values are based on typical bond lengths and angles for similar functional groups and are for illustrative purposes only.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Calculated at the B3LYP/6-31G(d,p) level of theory)

ParameterValue
Bond Lengths (Å)
C≡C (ethynyl)1.21
C-C (alkyne-ring)1.43
C=O (ester)1.22
C-O (ester)1.35
**Bond Angles (°) **
C-C≡C178.5
C-C=O124.0
O-C=O123.5
Dihedral Angles (°)
C(ring)-C(ring)-C(methylene)-C(carbonyl)85.0
(Note: These values are hypothetical and for illustrative purposes only, pending experimental or specific computational verification.)

Molecular orbital (MO) theory provides a detailed picture of the electronic distribution and energy levels within a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance, as their energy gap is a key indicator of chemical reactivity and kinetic stability.

A computational analysis of this compound would map the spatial distribution of these frontier orbitals. It is expected that the HOMO would be localized primarily on the electron-rich ethynyl-substituted benzene (B151609) ring, while the LUMO would likely be centered on the electron-withdrawing ethyl acetate (B1210297) group. The calculated energies of these orbitals would allow for the determination of global reactivity descriptors.

Furthermore, a charge distribution analysis, often visualized through a molecular electrostatic potential (MEP) map, would reveal the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the oxygen atoms of the ester group would exhibit negative electrostatic potential, while the hydrogen atom of the ethynyl (B1212043) group and the protons on the carbon adjacent to the carbonyl would likely show positive potential.

Reaction Pathway and Transition State Computations

Computational chemistry is a powerful tool for mapping the potential energy surfaces of chemical reactions, allowing for the determination of reaction mechanisms and the prediction of reaction rates.

While specific computational studies on the reaction pathways of this compound are not currently published, several reactions could be envisaged for this molecule. For instance, the ethynyl group could undergo addition reactions, or the ester group could be hydrolyzed. Computational studies would model the energy changes as the reactants are converted into products, identifying all intermediates and transition states. The energy profile would reveal the activation energies for each step, thereby indicating the most probable reaction pathway.

In the absence of experimental and computational data on the reactivity of this compound, this section remains speculative. However, should experimental studies be undertaken, computational chemistry would serve as an invaluable tool for validating the observed outcomes. For example, if a particular reaction yields an unexpected product, computational modeling of various possible reaction pathways could elucidate the mechanism leading to its formation.

Conformational Analysis and Stereochemical Prediction

The presence of rotatable single bonds in the ethyl acetate side chain of this compound allows for the existence of multiple conformers. Conformational analysis aims to identify the most stable of these conformers and to understand the energy barriers between them.

Global and Local Minima Search for Conformational Landscapes

A comprehensive search of publicly available scientific literature and computational chemistry databases yielded no specific studies focused on the global and local minima of the conformational landscape of this compound. While theoretical studies on the conformational analysis of related molecules, such as substituted benzeneacetic acid esters and ethynylbenzene derivatives, have been reported, direct computational research on the title compound is not available. The determination of global and local minima is crucial for understanding the three-dimensional structure and potential biological activity of a molecule. This process typically involves computational methods such as molecular mechanics and quantum chemistry calculations to explore the potential energy surface of the molecule and identify its most stable conformations.

Prediction of Spectroscopic Parameters

There are no specific published theoretical studies that predict the spectroscopic parameters (e.g., NMR, IR, UV-Vis) of this compound. Computational methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are standard approaches for predicting these parameters. These predictions are valuable for complementing experimental data and aiding in the structural elucidation of new compounds. For instance, calculated NMR chemical shifts can help in the assignment of experimental spectra, while predicted IR and UV-Vis spectra can provide insights into the vibrational modes and electronic transitions of the molecule. The absence of such computational data for this compound indicates a gap in the theoretical characterization of this specific compound.

Molecular Dynamics Simulations for Dynamic Behavior

Due to the absence of specific theoretical and computational research on "this compound" in the public domain, data tables for conformational energies, predicted spectroscopic parameters, and molecular dynamics simulation results cannot be generated.

Research Applications and Transformative Potential in Broader Chemical Disciplines

Role in Advanced Organic Synthesis Methodologies

The presence of the terminal alkyne is a key feature that allows 4-ethynyl-benzeneacetic acid ethyl ester to participate in a host of powerful carbon-carbon bond-forming reactions, most notably the Sonogashira coupling and azide-alkyne cycloadditions ("click chemistry"). wikipedia.orgnih.gov These reactions are foundational in the construction of complex organic molecules.

The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of modern organic synthesis. wikipedia.org In this context, this compound can be coupled with a wide array of functionalized halides to generate more elaborate molecular scaffolds. For instance, coupling with a substituted aryl iodide can lead to the formation of a diarylacetylene core structure, a motif present in various functional materials and biologically active compounds. The reaction is known for its mild conditions and tolerance of various functional groups, making it a highly reliable method for extending the molecular framework. wikipedia.org

Furthermore, the alkyne functionality is a prime substrate for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov This reaction allows for the efficient and regiospecific formation of a 1,2,3-triazole ring by reacting the alkyne with an organic azide (B81097). The resulting triazole ring is not merely a linker but can itself be a pharmacophore or a key structural element in a larger molecule. The ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled to other molecules, such as amines, to form amides, further expanding the molecular complexity.

A hypothetical, yet illustrative, synthetic application could involve a multi-step sequence where the alkyne is first engaged in a Sonogashira coupling, followed by hydrolysis of the ester and subsequent amide coupling to a complex amine-containing fragment. This would yield a highly functionalized and structurally diverse molecule that would be challenging to synthesize through other means.

Retrosynthetic analysis is a powerful strategy for planning the synthesis of complex organic molecules by mentally breaking them down into simpler, commercially available starting materials. ias.ac.ine3s-conferences.orgumi.ac.id The structure of this compound lends itself to several key retrosynthetic disconnections.

A primary disconnection strategy would involve breaking the carbon-carbon bond formed via a Sonogashira coupling. ias.ac.in This leads back to the this compound and an appropriate aryl or vinyl halide. This approach simplifies a complex arylethyne structure into two more manageable building blocks.

Another powerful retrosynthetic approach involves the disconnection of a triazole ring formed via a click reaction. e3s-conferences.org This would break down a complex heterocyclic system into the alkyne-containing this compound and an azide-functionalized molecule.

The presence of the ethyl ester also allows for retrosynthetic analysis based on esterification or amidation reactions. ias.ac.in For example, a complex molecule containing an amide linkage could be disconnected to reveal the corresponding carboxylic acid (derived from the hydrolysis of the ester) and an amine.

These retrosynthetic strategies highlight the value of this compound as a versatile starting material, enabling chemists to design convergent and efficient synthetic routes to a wide range of target molecules.

Exploration as Precursors to Advanced Functional Materials

The rigid, linear nature of the ethynyl (B1212043) group, combined with the aromatic ring, makes this compound an excellent candidate for the construction of advanced functional materials with interesting electronic and photophysical properties.

Phenylacetylene (B144264) derivatives are well-known monomers for the synthesis of conjugated polymers. rsc.org These polymers, characterized by a backbone of alternating single and multiple bonds, often exhibit semiconducting or light-emitting properties. The polymerization of this compound, or its derivatives, can be achieved through various methods, including transition-metal-catalyzed polymerizations (e.g., using rhodium or palladium catalysts). rsc.org The resulting poly(phenylacetylene)s would possess pendant ethyl benzeneacetate groups, which could be further functionalized post-polymerization to tune the material's properties, such as solubility or self-assembly behavior.

The Sonogashira coupling reaction can also be employed in a step-growth polymerization fashion. libretexts.org For instance, the reaction of a dihaloaromatic compound with a diethynyl aromatic compound (which could be synthesized from this compound) would lead to the formation of a conjugated polymer with a well-defined structure.

Polymerization Method Monomer(s) Resulting Polymer Type Potential Properties
Transition-Metal CatalysisThis compoundPoly(phenylacetylene) with pendant ester groupsSoluble, processable, potentially luminescent
Sonogashira PolycondensationDihaloaromatic + Diethynyl aromaticPoly(arylene ethynylene)High thermal stability, semiconducting, fluorescent

Supramolecular chemistry involves the study of non-covalent interactions to create large, well-organized structures. nih.govuniroma1.it The aromatic ring and the potential for hydrogen bonding through the ester group (or the corresponding carboxylic acid) make this compound a promising building block for supramolecular assemblies.

For example, the carboxylic acid derivative could form hydrogen-bonded dimers or extended networks. The rigid ethynylphenyl unit would provide structural directionality, potentially leading to the formation of liquid crystals or organogels. The self-assembly of such molecules can be influenced by solvent, temperature, and the presence of other interacting molecules. nih.gov

Furthermore, the alkyne group can participate in the formation of metal-organic frameworks (MOFs) or coordination polymers by coordinating to metal centers. The ester functionality could then be used to template the growth of these structures or to introduce additional functionality within the pores of the framework.

Contribution to Medicinal Chemistry Research Paradigms

The structural motifs present in this compound and its derivatives are of significant interest in medicinal chemistry. researchgate.netnih.govnoaa.govresearchgate.netnih.gov The terminal alkyne is a versatile handle for the synthesis of bioactive molecules, and the phenylacetic acid moiety is found in a number of established drugs.

The alkyne group can serve as a bioorthogonal handle, allowing for the specific labeling and tracking of molecules in biological systems using click chemistry. nih.gov This is a powerful tool in chemical biology for studying the mechanism of action of drugs and understanding biological processes.

The Sonogashira coupling provides a direct route to a wide range of substituted alkynes, which can be screened for biological activity. wikipedia.org For example, coupling with heterocyclic halides can generate compounds with potential anticancer, antiviral, or antibacterial properties. ijnrd.orgresearchgate.netresearchgate.netnih.gov The resulting diarylacetylene scaffold is a known pharmacophore in various therapeutic areas.

Moreover, the phenylacetic acid scaffold itself is a privileged structure in medicinal chemistry. Non-steroidal anti-inflammatory drugs (NSAIDs) often contain a phenylacetic acid or a related motif. The introduction of an ethynyl group at the 4-position offers a unique vector for modifying the pharmacokinetic and pharmacodynamic properties of such compounds. The alkyne can engage in specific interactions with biological targets or serve as a point for further derivatization to optimize potency and selectivity. researchgate.netnih.gov

Scaffold Modification in Lead Compound Generation Research

The this compound framework is a key starting point for creating diverse molecular architectures in the quest for new therapeutic agents. The presence of the terminal alkyne group is particularly advantageous, as it readily participates in highly efficient and selective reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the straightforward linkage of the ethynylphenylacetate core to a wide array of azide-containing fragments, rapidly generating libraries of triazole-containing compounds.

The versatility of the scaffold is further demonstrated in its use for synthesizing multi-ferrocene systems. rsc.org Ferrocene-containing compounds are of interest for their unique electrochemical properties and potential applications in molecular electronics and as redox-active probes. rsc.org Researchers have successfully employed derivatives of 4-ethynyl-benzeneacetic acid to construct both symmetric and asymmetric multi-ferrocenyl systems, showcasing the robustness of this synthetic approach. rsc.org

Synthetic Intermediates for Investigational Chemical Probes

The chemical reactivity of this compound makes it an excellent intermediate for the synthesis of specialized chemical probes. These probes are indispensable tools for studying biological processes, enabling researchers to visualize, track, and quantify molecules of interest within complex biological systems.

The terminal alkyne functionality is again central to this application. It can be used as a handle for attaching reporter groups such as fluorophores, biotin (B1667282) tags, or radiolabels. For example, in the development of probes for enzyme activity, the 4-ethynylphenylacetic acid scaffold can be elaborated into a molecule that binds to a specific enzyme. Subsequent "click" reaction with an azide-bearing fluorophore allows for the visualization of the enzyme's location and concentration within cells.

Furthermore, the ester group of this compound can be hydrolyzed to the corresponding carboxylic acid. This transformation opens up another avenue for chemical modification, allowing for the attachment of the scaffold to amine-containing molecules via amide bond formation. This dual functionality—a reactive alkyne and a modifiable ester—provides a powerful platform for designing and synthesizing a broad range of sophisticated chemical probes tailored to specific research questions.

Structure-Activity Relationship (SAR) Studies in Analogue Synthesis

Structure-activity relationship (SAR) studies are a critical component of drug discovery and development, aiming to understand how specific structural features of a molecule contribute to its biological activity. umn.edunih.govnih.gov The this compound scaffold provides a convenient and adaptable framework for conducting systematic SAR studies.

By keeping the core phenylacetic acid ethyl ester structure constant, researchers can systematically modify the ethynyl group to explore its impact on biological activity. For example, a series of analogues can be synthesized where the terminal alkyne is reacted with a diverse set of azides, each introducing a different functional group or structural motif. researchgate.net The resulting library of compounds can then be screened for their biological activity, and the data can be used to build a comprehensive SAR model. umn.edunih.govnih.gov

This approach was effectively used in the development of novel antitumor agents. umn.eduresearchgate.net Starting with a lead compound, researchers synthesized a series of analogues by modifying the periphery of the molecule while retaining the core scaffold derived from a phenylacetic acid derivative. umn.edu These studies revealed crucial insights into the structural requirements for potent cytotoxicity against various cancer cell lines. umn.edu The systematic variation of substituents on the phenyl ring and the transformation of the ester group allowed for the fine-tuning of the molecule's properties, leading to the identification of compounds with improved efficacy and selectivity. umn.edunih.gov

The following table illustrates how modifications to a core scaffold can influence biological activity, a key aspect of SAR studies.

Compound/Modification Scaffold Modification Observed Effect
Analogue 5q 4H-chromeneIntroduction of 3',5'-dimethoxyphenyl groupLow micromolar cytotoxicity against various tumor cells umn.edu
6-alkyl-androst-4-en-17-ones Androst-4-eneVariation of alkyl chain length at C-6Elongation of the methyl group decreased aromatase affinity nih.gov
Substituted Caffeate Esters CaffeateSubstitution on the ester moietyIdentification of novel TREK-1 channel activators with analgesic activity nih.gov

Future Research Directions and Emerging Methodologies

Development of Ultra-Efficient and Highly Selective Synthetic Routes

The creation of molecules like 4-Ethynyl-benzeneacetic acid ethyl ester traditionally relies on established methods such as the Sonogashira coupling. thalesnano.comnumberanalytics.com Future research will undoubtedly focus on refining these pathways to achieve higher efficiency, selectivity, and sustainability. A primary objective will be the development of novel catalytic systems that operate under milder conditions, reduce catalyst loading, and utilize more environmentally benign solvents. acs.org

A key area of development is the move towards copper-free Sonogashira coupling protocols. thalesnano.comnumberanalytics.com While the classic palladium-copper dual catalytic system is effective, the use of copper can lead to the undesirable homocoupling of the terminal alkyne. thalesnano.com Research into more robust palladium catalysts, potentially featuring advanced phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands, aims to facilitate the reaction at room temperature and even in aqueous media, thereby enhancing the green credentials of the synthesis. acs.org

Furthermore, the quest for selectivity will drive the design of catalysts capable of discriminating between different reactive sites on more complex analogues of this compound. This is particularly relevant when considering substrates with multiple potential coupling sites. The development of catalysts that can achieve high regioselectivity will be crucial for the efficient synthesis of precisely functionalized derivatives. nih.gov

Catalyst System Key Features/Advantages Future Research Direction
Traditional Pd/Cu High reactivity, well-establishedReduction of alkyne homocoupling, milder conditions
Copper-Free Palladium Avoids alkyne dimerization, often milderIncreased catalyst turnover, application in complex syntheses thalesnano.comnumberanalytics.com
Palladium Nanoparticles High surface area, potential for recyclabilityImproved stability and control over particle size, application in flow chemistry
Ligand-Modified Catalysts Tunable steric and electronic properties for selectivityDesign of ligands for challenging substrates and enhanced regioselectivity

Exploration of Undiscovered Reactivity in Niche Catalytic Systems

The terminal alkyne group of this compound is a gateway to a vast array of chemical transformations. While classic reactions like cycloadditions and hydrofunctionalizations are well-documented, future research is set to uncover novel reactivity patterns through the exploration of unconventional catalytic systems.

One promising frontier is the use of earth-abundant metal catalysts, such as those based on nickel, iron, or cobalt, as alternatives to precious metals like palladium. acs.org Nickel-catalyzed cross-coupling reactions, for instance, have shown promise in the formation of unsymmetrical 1,3-diynes by coupling two different terminal alkynes. acs.org Applying such methodologies to this compound could open up pathways to complex conjugated systems.

Another area of intense investigation is the development of bifunctional catalysts that can orchestrate cascade reactions. These catalysts, which may possess both a metal center and a Lewis acidic or basic site, can promote multiple transformations in a single pot, leading to a rapid increase in molecular complexity. Research into ruthenium-based bifunctional catalysts has demonstrated remarkable rate accelerations in the anti-Markovnikov hydration of terminal alkynes. nih.gov Exploring similar catalytic designs for other additions to the alkyne of this compound could yield novel and valuable derivatives.

Gold(I) catalysis has also emerged as a powerful tool for activating alkynes towards nucleophilic attack. nih.gov While often used for hydration and alkoxylation, future work could expand the scope to include a wider range of nucleophiles, leading to the regioselective formation of diverse functional groups on the ethynyl (B1212043) moiety of the target compound. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow processes offers significant advantages in terms of safety, scalability, and process control. For the synthesis of this compound and its derivatives, flow chemistry presents several exciting opportunities.

The Sonogashira coupling, a key step in the synthesis of aryl alkynes, has been successfully adapted to flow reactor systems. thalesnano.comacs.org These systems can utilize immobilized catalysts in packed-bed reactors, which simplifies product purification and allows for catalyst recycling. thalesnano.com Future research will likely focus on optimizing these flow protocols for higher throughput and integrating in-line purification and analysis, thereby creating a seamless and automated synthesis pipeline. rsc.org The development of a continuous-flow process for a Sonogashira coupling using propyne (B1212725) gas has demonstrated the potential for significant process intensification, achieving high selectivity in a fraction of the time required for batch processing. acs.org

Automated synthesis platforms, such as those offered by Chemspeed, can be employed to rapidly generate libraries of compounds based on the this compound scaffold. nih.gov By combining automated liquid handling with parallel reaction vessels, researchers can systematically explore a wide range of building blocks and reaction conditions. This high-throughput approach is invaluable for discovering new derivatives with desirable properties for applications in materials science or drug discovery.

Methodology Application to this compound Key Advantages
Flow Chemistry Synthesis via Sonogashira coupling, subsequent functionalization of the alkyne. thalesnano.comacs.orgEnhanced safety, improved heat and mass transfer, scalability, potential for catalyst recycling. thalesnano.com
Automated Synthesis Rapid generation of a library of derivatives by varying coupling partners. nih.govHigh-throughput screening of reaction conditions, efficient exploration of chemical space.
Integrated Systems Combination of flow synthesis with automated workup and purification.Streamlined production of pure compounds, reduced manual intervention.

Application of Machine Learning and AI in Reaction Prediction and Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemical synthesis. azom.com For a molecule like this compound, these computational tools can be applied to predict reaction outcomes, optimize reaction conditions, and even design novel catalysts.

One of the key challenges in the functionalization of aromatic compounds is predicting the regioselectivity of a reaction. rsc.org Machine learning models, trained on large datasets of known reactions, are being developed to predict the most likely site of reaction for electrophilic aromatic substitutions and other transformations. rsc.orgnih.gov Such models could be invaluable for planning the synthesis of substituted derivatives of this compound, saving significant time and resources in the lab.

Beyond prediction, AI is also being used for the de novo design of catalysts. azom.comresearchgate.net By learning the relationship between catalyst structure and performance, machine learning algorithms can propose novel catalyst candidates with enhanced activity or selectivity for specific transformations, such as the semihydrogenation of the alkyne in this compound. nih.gov Recent work has shown the successful design of a high-performance Ni-based intermetallic catalyst for alkyne semihydrogenation, guided by active machine learning. nih.gov

AI/ML Application Relevance to this compound Potential Impact
Regioselectivity Prediction Predicting the outcome of reactions on the aromatic ring. rsc.orgnih.govMore efficient synthesis planning, reduced trial-and-error experimentation.
Reaction Condition Optimization Identifying optimal catalysts, solvents, and temperatures for synthesis and functionalization. researchgate.netHigher yields, improved purity, and reduced development time.
Catalyst Design Proposing novel catalysts for selective transformations of the alkyne or ester group. nih.govazom.comDiscovery of more efficient and sustainable catalytic systems.

Expansion into Bio-Inspired Chemical Transformations

Nature has evolved a remarkable array of enzymes capable of catalyzing complex chemical transformations with exquisite selectivity. The field of biocatalysis is increasingly looking to harness this power for synthetic chemistry. For this compound, bio-inspired approaches could offer novel and sustainable routes for its synthesis and modification.

Recent discoveries have shed light on the enzymatic machinery responsible for the biosynthesis of terminal alkynes in natural products. researchgate.netnih.gov For instance, a unique pyridoxal (B1214274) phosphate-dependent enzyme, BesB, has been identified that can form a terminal alkyne from a vinyl halide precursor. researchgate.net Further research into these enzymatic pathways could pave the way for the biocatalytic production of this compound or its precursors, potentially offering a greener alternative to traditional chemical synthesis.

Furthermore, enzymes are being explored for the selective functionalization of terminal alkynes. A flavin-dependent halogenase, JamD, has been shown to be capable of directly halogenating terminal alkynes, a reaction that is challenging to achieve selectively with conventional chemical methods. acs.org Such an enzyme could be used to produce haloalkyne derivatives of this compound, which are valuable building blocks for further cross-coupling reactions. The discovery that terminal alkynes can react with cysteine nucleophiles in proteases also opens up avenues for designing targeted enzyme inhibitors. h1.co

The integration of these bio-inspired transformations into synthetic workflows represents a vibrant and promising direction for future research, offering the potential for unparalleled selectivity and sustainability in the synthesis of complex molecules.

Q & A

Basic Research Questions

Q. How can the molecular structure of 4-ethynyl-benzeneacetic acid ethyl ester be validated experimentally?

  • Methodology : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the ethynyl (-C≡CH) and ester (-COOEt) groups. Infrared (IR) spectroscopy can identify characteristic stretches (e.g., C≡C at ~2100 cm⁻¹, ester C=O at ~1740 cm⁻¹). Mass spectrometry (MS) provides molecular weight confirmation (e.g., [M+H]+ at m/z 203.1). Cross-reference with NIST Chemistry WebBook data for spectral validation .

Q. What synthetic routes are commonly employed for preparing this compound?

  • Methodology :

  • Step 1 : Start with 4-bromo-benzeneacetic acid ethyl ester. Perform a Sonogashira coupling with trimethylsilylacetylene (TMSA) in the presence of Pd(PPh₃)₄/CuI catalyst to introduce the ethynyl group .
  • Step 2 : Deprotect the TMS group using tetrabutylammonium fluoride (TBAF) to yield the terminal alkyne.
  • Validation : Monitor reactions via thin-layer chromatography (TLC) and confirm purity by HPLC (>95%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activities of 4-ethynyl-benzeneacetic acid derivatives?

  • Methodology :

  • Reproducibility Testing : Replicate assays under standardized conditions (e.g., enzyme inhibition studies using PKA or NMDA receptors, as seen in ethyl ester analogs) .
  • Data Analysis : Apply statistical tools (e.g., ANOVA) to compare results across studies. Validate discrepancies using orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) .
  • Structural Variants : Synthesize analogs (e.g., methyl ester, amide derivatives) to isolate structure-activity relationships (SAR) .

Q. What strategies optimize enantioselectivity in catalytic reactions involving this compound?

  • Methodology :

  • Chiral Catalysts : Use Ru-BINAP complexes for asymmetric hydrogenation of prochiral intermediates.
  • Enzymatic Resolution : Employ lipases (e.g., Novozym® 435) to hydrolyze racemic mixtures selectively, as demonstrated in ethyl ester transesterification .
  • Analytical Validation : Chiral HPLC or GC-MS with β-cyclodextrin columns to determine enantiomeric excess (ee) >98% .

Q. How should researchers address instability of this compound in aqueous media?

  • Methodology :

  • Stabilization : Formulate with cyclodextrins or lipid nanoparticles to enhance solubility and reduce hydrolysis .
  • Degradation Studies : Use accelerated stability testing (40°C/75% RH) and monitor degradation products via LC-MS. Identify primary degradation pathways (e.g., ester hydrolysis to carboxylic acid) .

Key Considerations for Experimental Design

  • Synthetic Scalability : Pilot reactions at <1 mmol scale to optimize yields before scaling up.
  • Biological Assays : Include positive controls (e.g., known kinase inhibitors) to validate assay robustness .
  • Data Reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for spectral and biological data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.